
5-Phenylisoxazole-3-carboxylic acid
Overview
Description
5-Phenylisoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H7NO3. This compound features an isoxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted nitroacetic esters with dipolarophiles in the presence of a base catalyst . Another approach involves the use of hydrazine hydrate in refluxing methanol to yield 5-Phenylisoxazole-3-carbohydrazide, which is then dehydrated to form the desired compound .
Industrial Production Methods: Industrial production methods for this compound often employ eco-friendly and cost-effective synthetic strategies. Metal-free synthetic routes are preferred due to their lower toxicity and reduced waste generation . These methods typically involve the use of microwave irradiation to accelerate the reaction process and improve yields .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and bases are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the phenyl ring .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
5-Phenylisoxazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs . Research indicates that derivatives of this compound exhibit inhibitory effects on enzymes such as xanthine oxidase, which is implicated in gout and other inflammatory conditions .
Case Study:
In a study published in the Journal of Medicinal Chemistry, several derivatives of this compound were synthesized and tested for their ability to inhibit xanthine oxidase. The presence of specific substituents, such as cyano groups, was found to enhance inhibitory potency significantly .
Biochemical Research
Enzyme Inhibition Studies:
The compound is extensively used in biochemical research to investigate enzyme inhibition and receptor interactions. These studies are critical for understanding biological pathways and disease mechanisms.
Example:
Research has shown that modifications to the structure of this compound can lead to enhanced binding affinities for target enzymes, providing insights into potential therapeutic strategies against diseases like cancer and metabolic disorders .
Material Science
Incorporation into Polymers:
this compound can be integrated into polymer formulations to improve thermal stability and mechanical properties. This application is valuable in developing advanced materials for various industrial uses.
Data Table: Properties of Polymer Composites with this compound
Property | Value |
---|---|
Thermal Stability | Enhanced |
Mechanical Strength | Improved |
Processing Temperature | Lowered |
Agricultural Chemistry
Development of Agrochemicals:
The compound shows promise in creating agrochemicals, particularly herbicides and fungicides . Its structural features allow for the design of effective crop protection agents that can target specific pests or diseases.
Research Findings:
Studies have indicated that certain derivatives demonstrate significant herbicidal activity against common agricultural weeds, suggesting a pathway for developing environmentally friendly agricultural chemicals .
Analytical Chemistry
Method Development:
this compound is utilized in developing analytical methods for detecting and quantifying various substances. This application aids in environmental monitoring and quality control processes.
Example Application:
A novel fluorimetric method was developed using this compound to determine its concentration in biological samples, showcasing its utility in clinical diagnostics and environmental assessments .
Biological Activity
5-Phenylisoxazole-3-carboxylic acid (PIA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound has the molecular formula and a molecular weight of 189.17 g/mol. It is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 14441-90-8 |
Melting Point | 160-164 °C |
Solubility | 0.192 mg/ml |
Log P (octanol-water) | 2.43 |
pKa | 3.33 |
Xanthine Oxidase Inhibition
One of the notable biological activities of PIA derivatives is their ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism that contributes to hyperuricemia and gout. Research indicates that several derivatives of PIA exhibit potent inhibitory effects on XO, with IC50 values in the micromolar range. For instance, modifications at the 3-position of the phenyl moiety significantly enhance inhibitory potency, suggesting that structural optimization can lead to more effective XO inhibitors .
Antimycobacterial Activity
PIA and its derivatives have been investigated for their potential as anti-tuberculosis agents. A study demonstrated that certain compounds derived from PIA showed significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The introduction of specific substituents on the phenyl ring increased potency and selectivity against Mtb's phosphatases, with some compounds achieving IC50 values as low as 0.4 μM . This highlights PIA's potential as a scaffold for developing new antituberculosis drugs.
Case Studies and Research Findings
- Inhibition Studies : In a comparative study, various PIA derivatives were synthesized and tested for their inhibitory effects on XO. The presence of a cyano group at the 3-position was found to enhance activity significantly compared to other substitutions .
- Antitubercular Activity : In vivo studies using guinea pig models showed that treatment with specific PIA derivatives resulted in a substantial reduction in bacterial burden in the lungs, indicating their potential efficacy in treating tuberculosis infections .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications at both the isoxazole and phenyl rings could dramatically affect biological activity. For example, compounds with dichlorophenol substitutions exhibited improved selectivity and potency against Mtb while maintaining low toxicity towards human phosphatases .
The mechanism by which PIA exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition : By binding to active sites on target enzymes such as XO and MptpB, PIA derivatives prevent substrate interaction, thereby inhibiting enzymatic activity.
- Cellular Uptake : The favorable lipophilicity and permeability characteristics of PIA facilitate its absorption and distribution within biological systems, enhancing its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-phenylisoxazole-3-carboxylic acid and its derivatives?
The compound is typically synthesized via nitrile oxide cycloaddition (NOC) reactions. For example, ethyl esters of 5-arylisoxazole-3-carboxylic acid (e.g., 15–17 ) can be saponified to the free acid, followed by peptide coupling with amines using HOBT-EDCI to generate derivatives . Modifications such as introducing ether-bearing side chains involve alkylation of intermediates (e.g., alcohol 18 with methyl 5-bromovalerate under NaH) . Hydroxamic acid derivatives are prepared via hydroxylamine hydrochloride treatment under basic conditions .
Q. What is the primary therapeutic application of this compound derivatives?
These derivatives are potent xanthine oxidase (XO) inhibitors, with IC50 values in the micromolar to submicromolar range. For instance, derivatives 5a-e and 11a-e were synthesized and tested, showing competitive inhibition kinetics. Structural optimization often focuses on substituents at the 3-position (e.g., cyano groups) to enhance binding affinity .
Q. How do researchers validate the purity and stability of this compound derivatives?
High-performance liquid chromatography (HPLC) with UV detection (>95% purity) is standard. Stability studies under varying pH, temperature, and humidity conditions are conducted via accelerated degradation assays. For example, ester derivatives are monitored for hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can structural contradictions in bioassay results for this compound derivatives be resolved?
Discrepancies between assays (e.g., HRE-luciferase vs. VEGF transcription) may arise from off-target effects or assay-specific interference. For example, derivatives inactive in HRE-luciferase assays (e.g., hit 6 ) showed reduced potency upon resynthesis, suggesting batch variability or degradation . Cross-validation with orthogonal assays (e.g., proteasome inhibition or nuclear translocation assays) is critical .
Q. What computational strategies are used to optimize this compound derivatives as XO inhibitors?
3D-QSAR and molecular docking (e.g., with XO crystal structure PDB: 1N5X) identify key interactions. Substituent effects at the 3-position (e.g., electron-withdrawing groups) improve binding to the molybdenum-pterin active site. Topomer CoMFA models further guide pharmacophore refinement .
Q. How do solubility and bioavailability challenges impact preclinical development of these derivatives?
Poor aqueous solubility is addressed via prodrug strategies (e.g., ester-to-acid conversion in vivo) or formulation with cyclodextrins. Pharmacokinetic studies in rodent models measure plasma half-life (t1/2) and urinary excretion to assess bioavailability .
Q. What novel applications exist beyond xanthine oxidase inhibition?
Derivatives are explored as hypoxia-inducible factor (HIF) pathway modulators. A 35-member amide library derived from this compound was screened for HIF activation, though results were inconsistent, highlighting the need for scaffold diversification .
Q. Methodological Considerations
Q. How are structure-activity relationship (SAR) studies designed for this scaffold?
SAR requires systematic variation of substituents (e.g., aryl, alkyl, or heterocyclic groups) at positions 3 and 5. Biological evaluation includes dose-response curves (IC50 determination) and selectivity profiling against related enzymes (e.g., aldehyde oxidase) to avoid off-target effects .
Q. What analytical techniques are critical for characterizing novel derivatives?
- NMR : <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry (e.g., isoxazole ring substitution).
- HRMS : Validates molecular formula.
- X-ray crystallography : Resolves ambiguous stereochemistry in complex derivatives .
Q. How can researchers address synthetic yield limitations in large-scale production?
Catalytic methods (e.g., Pd-mediated cross-coupling) improve efficiency. For example, NaBH4 reduction of ethyl ester intermediates (e.g., 15 ) to alcohol 18 achieves >80% yield . Flow chemistry may further enhance scalability.
Properties
IUPAC Name |
5-phenyl-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYOBHXWBRKOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162701 | |
Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14441-90-8 | |
Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014441908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30162701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenylisoxazole-3-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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